molecular formula C16H13BrN2O2 B5608241 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5608241
M. Wt: 345.19 g/mol
InChI Key: HCTDFGIJRGSLLB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound that falls within the class of 1,2,4-oxadiazoles, known for their varied biological activities and potential in material science applications. These compounds often exhibit significant antibacterial, anticonvulsant, and other biological activities, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions, etherification, and other specific organic synthesis techniques. While direct synthesis details for this compound were not found, related oxadiazoles have been synthesized through reactions involving hydrazides and carboxylic acids in the presence of cyclodehydrating agents or through multicomponent transformations involving specific reactants like bromophenyl and methylphenol derivatives under catalyzed conditions (Rabie et al., 2016; Y. E. Ryzhkova et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including this compound, often features planar arrangements facilitating π-π interactions and potential for hydrogen bonding, which are crucial for their biological activities and material properties. Crystallographic studies have shown that related structures exhibit near planarity with the oxadiazole ring and significant coplanarity or angular arrangements with attached phenyl groups, impacting their reactivity and physical properties (H. Batista et al., 2000).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic attack, and coupling reactions under catalyzed conditions. Their chemical properties are influenced by substituents on the oxadiazole ring, which can alter their electron distribution, reactivity, and interaction with biological targets or other molecules. The presence of bromophenyl and methylphenoxy groups in this compound would likely affect its reactivity and potential for further functionalization (A. Rehman et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structure. Substituents like bromophenyl and methylphenoxy groups impact the compound's solubility in organic solvents and its thermal stability. These properties are crucial for the compound's application in material science and pharmaceuticals (Xiao-bing Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles or electrophiles, potential for hydrogen bonding, and acidity or basicity of 1,2,4-oxadiazoles are determined by the electronic nature of their substituents. The bromophenyl and methylphenoxy groups could confer unique electronic properties on the oxadiazole core, affecting its interaction with biological molecules or its use in chemical synthesis (A. Kudelko et al., 2015).

properties

IUPAC Name

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDFGIJRGSLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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